![molecular formula C17H15FN2OS B2408301 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide CAS No. 328539-87-3](/img/structure/B2408301.png)
N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide” is a derivative of tetrahydrobenzo[b]thiophene . It is a heterocyclic compound that has shown interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . A specific method involves the treatment of benzoyl isothiocyanate with compound 1 to give N-benzoylthiourea derivative 3 . This derivative then undergoes cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a tetrahydrobenzo[b]thiophene core and various functional groups attached. These include a cyano group, a methyl group, and a fluorobenzamide group .
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions due to its functional groups. For instance, it can react with active methylene reagents to afford the respective 2-oxopyridine derivatives .
Applications De Recherche Scientifique
Antitumor Activities
N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide and its derivatives have been explored for their potential antitumor properties. A study involving the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide found that most compounds exhibited high inhibitory effects against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, highlighting their potential as antitumor agents (Shams et al., 2010). Furthermore, the synthetic versatility of this compound allows for the creation of a diverse range of heterocyclic derivatives, which can be tailored for specific antitumor activities.
Pharmacological Studies
The compound's pharmacological utility extends beyond antitumor applications. Research on similar tetrahydrobenzo[b]thiophene derivatives has led to the identification of compounds with broad pharmacological activities. For instance, studies have investigated these derivatives for their potential as kinase inhibitors, antimicrobial agents, and in the development of novel dyes with antimicrobial properties (Mohareb et al., 2020). These studies underscore the chemical flexibility and wide-ranging applicability of tetrahydrobenzo[b]thiophene derivatives in various pharmacological contexts.
Antimicrobial Applications
The structural framework of N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide facilitates the synthesis of compounds with notable antimicrobial properties. Research has focused on developing derivatives that target a spectrum of microbial pathogens. For example, novel acyclic and heterocyclic dye precursors based on this compound have demonstrated significant antimicrobial activity, indicating their potential for use in medical and industrial applications to combat microbial growth (Shams et al., 2011).
Mécanisme D'action
While the exact mechanism of action of this compound is not specified in the available literature, compounds with similar structures have been shown to exhibit a wide range of therapeutic properties . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Orientations Futures
The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that “N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide” and similar compounds could be subjects of future research in medicinal chemistry.
Propriétés
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-6-7-15-12(8-10)13(9-19)17(22-15)20-16(21)11-4-2-3-5-14(11)18/h2-5,10H,6-8H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAPCALFEPLAHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408219.png)
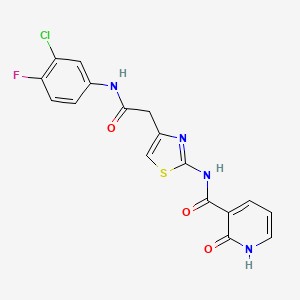
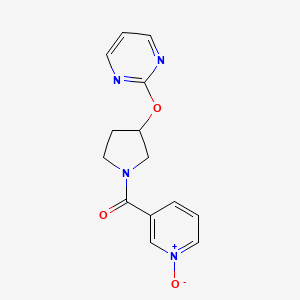
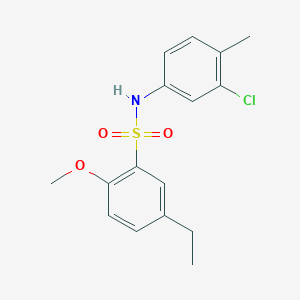
![(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one](/img/structure/B2408225.png)
![N-(3,4-diethoxybenzyl)-2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2408226.png)
![6-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2408227.png)
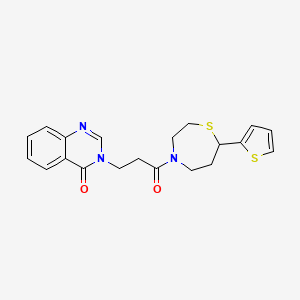
![2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2408231.png)
![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2408234.png)
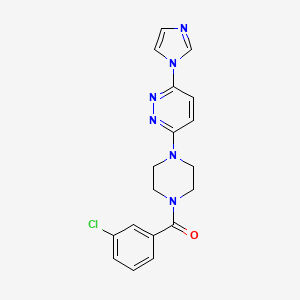

![2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B2408240.png)
